N-(Isoxazol-3-yl)-2-phenylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-11(10-6-4-3-5-7-10)13(16)14-12-8-9-17-15-12/h3-9,11H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRQFFYFLMVKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations of N Isoxazol 3 Yl 2 Phenylbutanamide
Total Synthesis Approaches and Methodological Innovations
The total synthesis of N-(isoxazol-3-yl)-2-phenylbutanamide is typically achieved through a convergent approach. This involves the separate synthesis of the two primary building blocks—the 2-phenylbutanamide moiety and the 3-aminoisoxazole (B106053) ring—followed by their coupling to form the final amide bond.
Enantioselective Synthesis Strategies for the 2-Phenylbutanamide Moiety
The 2-phenylbutanamide portion of the molecule contains a stereocenter at the alpha-carbon, making enantioselective synthesis a critical aspect for isolating a single enantiomer. The key precursor is chiral 2-phenylbutanoic acid. nih.govmedchemexpress.com Several strategies are employed to achieve high enantiopurity.
Asymmetric Hydrogenation: One of the most efficient methods is the asymmetric hydrogenation of a prochiral precursor, such as 2-phenyl-2-butenoic acid. This reaction utilizes chiral transition-metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), to deliver hydrogen to one face of the double bond preferentially, yielding the desired enantiomer of 2-phenylbutanoic acid with high enantiomeric excess (ee).
Chiral Auxiliaries: A classical yet reliable method involves the use of a chiral auxiliary. An achiral precursor like phenylacetic acid can be attached to a chiral auxiliary (e.g., a pseudoephedrine or Evans oxazolidinone auxiliary). The chiral environment provided by the auxiliary directs the subsequent alkylation with an ethyl halide to occur stereoselectively. Finally, removal of the auxiliary yields the enantioenriched 2-phenylbutanoic acid.
Enzymatic Resolution: Kinetic resolution using enzymes like lipases is another powerful technique. A racemic mixture of 2-phenylbutanoic acid or its ester can be subjected to an enzymatic reaction that selectively transforms one enantiomer (e.g., through hydrolysis or esterification), allowing for the separation of the unreacted enantiomer from the transformed one.
| Strategy | Precursor | Key Reagents/Catalyst | Outcome |
| Asymmetric Hydrogenation | 2-Phenyl-2-butenoic acid | Ru-BINAP catalyst, H₂ | Enantioenriched 2-phenylbutanoic acid |
| Chiral Auxiliary | Phenylacetic acid | Evans auxiliary, LDA, Ethyl iodide | Stereoselective alkylation |
| Enzymatic Resolution | Racemic 2-phenylbutanoate (B8525191) ester | Lipase, Water | Separation of enantiomers |
Isoxazole (B147169) Ring Formation and Advanced Coupling Reactions
The isoxazole ring is a key heterocyclic scaffold found in many bioactive compounds. nih.gov The synthesis of 3-aminoisoxazole, the second required fragment, can be accomplished through several established routes.
1,3-Dipolar Cycloaddition: This is the most common and versatile method for isoxazole synthesis. nih.gov It typically involves the reaction of a nitrile oxide with an alkyne. For 3-aminoisoxazole, a suitable precursor like cyanamide (B42294) or a protected version can react with an acetylene (B1199291) equivalent.
Reaction with Hydroxylamine (B1172632): Another fundamental approach involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. nih.gov To form the 3-amino derivative, a precursor containing a cyano group or a protected amine at the appropriate position is required.
Once the two key fragments, enantioenriched 2-phenylbutanoic acid and 3-aminoisoxazole, are synthesized, they are joined via an amide coupling reaction . This transformation requires the activation of the carboxylic acid group of 2-phenylbutanoic acid to facilitate the attack by the amino group of 3-aminoisoxazole. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Alternative Synthetic Routes and Yield Optimization Studies
While the convergent synthesis described is the most logical, alternative routes can be envisioned. For instance, one could start with a simpler N-aryl-2-phenylbutanamide and construct the isoxazole ring onto the aryl group in later steps, though this is often more complex.
Yield optimization studies focus on several key areas:
Catalyst Screening: For the enantioselective synthesis of the butanamide moiety, screening different chiral ligands and metal catalysts can significantly impact both yield and enantioselectivity. nih.gov
Coupling Reagents: The choice of amide coupling reagent is critical. Newer phosphonium-based (e.g., BOP, PyBOP) or uronium-based (e.g., HBTU, HATU) reagents can offer higher yields, faster reaction times, and milder conditions compared to traditional carbodiimides, which is particularly important when dealing with sensitive functional groups.
Solvent and Temperature: Optimizing the solvent, reaction temperature, and stoichiometry of reagents in both the fragment synthesis and the final coupling step is standard practice to maximize yield and minimize byproduct formation.
Derivatization and Analog Synthesis Strategies
Derivatization of the parent this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize drug-like properties. researchgate.netmdpi.com Modifications can be targeted at the phenyl ring or the butanamide chain.
Modification of the Phenyl Ring System
The phenyl ring is a common target for modification to alter the compound's steric, electronic, and lipophilic properties. nih.gov
Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation (e.g., using NBS or NCS), or Friedel-Crafts acylation/alkylation can introduce substituents at the ortho, meta, or para positions. The directing effects of the alkyl group on the ring will influence the position of substitution. These new functional groups can then serve as handles for further modifications.
Cross-Coupling Reactions: If a halogen is introduced onto the phenyl ring (e.g., a bromo or iodo group), it opens the door to powerful palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of substituents, including other aryl groups, alkynes, or amines.
Bioisosteric Replacement: In some instances, the entire phenyl ring may be replaced with a bioisostere—a different ring system with similar steric and electronic properties. mdpi.com Common replacements include other aromatic rings like pyridine (B92270) or thiophene, which can introduce heteroatoms that may act as hydrogen bond acceptors or alter the metabolic profile of the compound.
| Modification Type | Example Reaction | Reagents | Potential New Functional Group |
| Halogenation | Bromination | N-Bromosuccinimide (NBS), Light | Bromo (-Br) |
| Nitration | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Suzuki Coupling | Arylation | Arylboronic acid, Pd catalyst, Base | Bi-aryl system |
| Bioisosteric Replacement | Scaffold Hopping | N/A (requires de novo synthesis) | Pyridyl, Thienyl, etc. |
Structural Modifications of the Butanamide Chain
Altering the butanamide chain can influence the compound's conformation, flexibility, and interactions with biological targets. researchgate.net
Chain Length Variation: The ethyl group at the chiral center could be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl) by using the corresponding alkyl halide in the synthesis of the 2-arylalkanoic acid. This systematically probes the size of the hydrophobic pocket in a potential binding site.
Introduction of Functional Groups: The butanamide chain can be functionalized. For example, using a precursor with a terminal double bond could allow for subsequent reactions like dihydroxylation or epoxidation, introducing polar functional groups.
Conformational Constraint: To reduce the flexibility of the butanamide chain, it could be incorporated into a cyclic system. For example, a cyclopropyl (B3062369) or cyclobutyl group could be attached at the alpha-position, creating a more rigid analog. This strategy is often used to lock the molecule into a specific bioactive conformation. nih.gov
These synthetic and derivatization strategies provide a comprehensive toolkit for chemists to produce this compound and a diverse library of its analogs for further study.
Exploration of Isoxazole Ring Substitutions for Structural Elucidation
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in drug discovery. Its electronic properties and substitution patterns can be modulated to fine-tune the biological activity and physicochemical properties of the parent molecule. In the context of this compound, the isoxazole moiety presents three potential sites for substitution: the C-4 and C-5 positions, and to a lesser extent, the nitrogen atom of the amide linkage. The regioselective functionalization of the 3-aminoisoxazole core is a key strategy for building a library of analogs for structural analysis. doi.orgenamine.netnih.gov
The development of regioselective synthetic methods is crucial for controlling the introduction of substituents onto the isoxazole ring. doi.orgnih.gov For instance, the reaction conditions, including the pH of the medium, can influence whether a reaction with a precursor like a β-ketonitrile and hydroxylamine yields a 3-aminoisoxazole or a 5-aminoisoxazole. doi.org
Direct C-H Functionalization:
Substitution at the C-4 and C-5 Positions:
The C-4 and C-5 positions of the isoxazole ring are common targets for substitution to explore structure-activity relationships. Various synthetic strategies have been developed for the synthesis of 4,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.gov For a molecule like this compound, introducing a range of substituents at these positions would be invaluable for understanding its interaction with biological targets.
For example, the introduction of small alkyl groups, halogens, or electron-donating/withdrawing groups can probe the steric and electronic requirements of the binding pocket. The synthesis of such derivatives often involves the cyclocondensation of appropriately substituted 1,3-dicarbonyl compounds with hydroxylamine or 1,3-dipolar cycloadditions. nih.gov
Table 1: Hypothetical Derivatives of this compound for Structural Elucidation
| Derivative Name | Substitution Site | Substituent | Rationale for Structural Elucidation |
| N-(4-Methylisoxazol-3-yl)-2-phenylbutanamide | C-4 | Methyl | To probe for steric tolerance at the C-4 position. |
| N-(5-Methylisoxazol-3-yl)-2-phenylbutanamide | C-5 | Methyl | To investigate the impact of a small alkyl group at the C-5 position. |
| N-(4-Chloroisoxazol-3-yl)-2-phenylbutanamide | C-4 | Chloro | To study the effect of an electron-withdrawing group and potential halogen bonding interactions. |
| N-(5-Bromoisoxazol-3-yl)-2-phenylbutanamide | C-5 | Bromo | To introduce a larger halogen atom and explore its influence on binding affinity. |
| N-(4-Methoxyisoxazol-3-yl)-2-phenylbutanamide | C-4 | Methoxy | To assess the impact of an electron-donating group on the electronic properties of the ring. |
| N-(5-Trifluoromethylisoxazol-3-yl)-2-phenylbutanamide | C-5 | Trifluoromethyl | To introduce a strongly electron-withdrawing and lipophilic group. |
Advanced Spectroscopic and Structural Characterization of N Isoxazol 3 Yl 2 Phenylbutanamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a compound like N-(Isoxazol-3-yl)-2-phenylbutanamide, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's preferred conformation. The presence of a chiral center and a potentially hindered amide bond rotation suggests a complex conformational landscape. scielo.brresearchgate.net
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the chemical structure and exploring the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity within the phenyl and ethyl groups and to confirm the proton relationships on the isoxazole (B147169) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is the primary method for assigning the ¹³C signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is the key experiment for conformational analysis. It can help determine the relative orientation of the phenyl group, the isoxazole ring, and the substituents around the chiral center and the amide bond. For example, NOE signals could reveal whether the molecule adopts a folded or extended conformation.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Isoxazole C4-H | 6.4 - 6.6 | 101.0 - 103.0 |
| Isoxazole C5-H | 8.3 - 8.5 | 157.0 - 159.0 |
| Phenyl C-H (ortho) | 7.3 - 7.5 | 128.0 - 129.0 |
| Phenyl C-H (meta) | 7.2 - 7.4 | 128.5 - 129.5 |
| Phenyl C-H (para) | 7.1 - 7.3 | 127.0 - 128.0 |
| CH (chiral center) | 3.5 - 3.7 | 55.0 - 57.0 |
| CH₂ | 1.8 - 2.0 | 25.0 - 27.0 |
| CH₃ | 0.9 - 1.1 | 11.0 - 13.0 |
| Amide N-H | 9.0 - 10.0 | - |
| Carbonyl C=O | - | 170.0 - 172.0 |
| Isoxazole C3 | - | 160.0 - 162.0 |
| Phenyl C1 | - | 138.0 - 140.0 |
Solid-State NMR Investigations for Polymorph Characterization
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov It is particularly valuable for characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle changes in the local chemical environment of the atoms, which are reflected in the chemical shifts and couplings. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹⁵N nuclei (at natural abundance). nih.gov These spectra can provide definitive evidence for the existence of different polymorphs by revealing variations in crystallographic symmetry and intermolecular interactions, such as hydrogen bonding. nih.goviastate.edu
X-ray Crystallography for Absolute Configuration and Molecular Architecture
X-ray crystallography provides the most definitive structural information for crystalline materials, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers.
Single Crystal X-ray Diffraction Studies
To perform this analysis, a high-quality single crystal of this compound would need to be grown. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. nih.govaalto.fi This model reveals the precise atomic positions, allowing for the unambiguous determination of the molecule's architecture in the solid state. nih.gov For this compound, single-crystal X-ray diffraction would confirm the connectivity, determine the absolute configuration (R or S) at the stereocenter, and provide detailed information about the conformation of the molecule and how it packs in the crystal lattice, including any intermolecular hydrogen bonds involving the amide N-H and the isoxazole or carbonyl oxygen atoms. researchgate.net
A table of hypothetical crystallographic data is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 95.5 |
| Volume (ų) | 1225 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Co-crystallization Studies with Model Systems
Co-crystallization is a technique where a target molecule is crystallized with a second compound, known as a coformer, to form a new crystalline solid with potentially improved properties. nih.gov In the context of this compound, co-crystallization studies could be used to investigate its intermolecular interaction patterns. By selecting coformers with specific functional groups (e.g., hydrogen bond donors or acceptors), it is possible to probe the hydrogen bonding capabilities of the amide and isoxazole groups. nih.gov The resulting co-crystal structures, determined by X-ray diffraction, would provide valuable insight into the supramolecular synthons the molecule is capable of forming, which is crucial for understanding its solid-state behavior and for crystal engineering. nih.gov
Vibrational Spectroscopy Applications (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.
For this compound, IR and Raman spectroscopy would provide complementary information.
Infrared (IR) Spectroscopy: IR spectroscopy would clearly show characteristic absorption bands for the key functional groups. The N-H stretch of the amide group would appear as a sharp band around 3300 cm⁻¹. The C=O stretch of the amide (Amide I band) would be a strong absorption around 1650-1680 cm⁻¹. Other significant peaks would include those for aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and C=N and C=C stretching vibrations from the isoxazole and phenyl rings in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds, such as the C=C bonds in the phenyl and isoxazole rings, which often give strong Raman signals.
A table summarizing the expected vibrational frequencies is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| N-H Stretch (Amide) | 3250 - 3350 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=O Stretch (Amide I) | 1650 - 1680 | IR |
| C=N/C=C Stretch (Rings) | 1400 - 1600 | IR, Raman |
| N-H Bend (Amide II) | 1510 - 1550 | IR |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation
The stereochemical configuration of chiral molecules is a critical aspect of their chemical identity and biological activity. For this compound, which possesses a stereocenter at the C2 position of the butanamide moiety, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for elucidating its absolute configuration. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, provides detailed information about the spatial arrangement of atoms and chromophores around the stereocenter. The sign and magnitude of the Cotton effect are characteristic of a specific enantiomer.
Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. A plot of the specific rotation versus wavelength provides an ORD curve, which can be used to determine the absolute configuration of a chiral molecule, particularly when correlated with the CD spectrum.
In the case of this compound, the key chromophores are the phenyl group and the isoxazole ring. The electronic transitions associated with these aromatic systems are expected to give rise to characteristic CD signals. By analyzing the signs of the Cotton effects and comparing them with data from structurally related compounds or with theoretical calculations, the absolute configuration (R or S) of the chiral center can be assigned. While specific experimental data for this compound is not extensively published, the principles of chiroptical analysis can be illustrated.
Illustrative Circular Dichroism (CD) Data
The following table presents hypothetical CD data for the two enantiomers of this compound. The data illustrates the expected mirror-image relationship between the CD spectra of the (R)- and (S)-enantiomers. The sign of the molar ellipticity ([θ]) at a specific wavelength is crucial for stereochemical assignment.
| Wavelength (nm) | (R)-N-(Isoxazol-3-yl)-2-phenylbutanamide Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | (S)-N-(Isoxazol-3-yl)-2-phenylbutanamide Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| 210 | +15,000 | -15,000 |
| 225 | -8,000 | +8,000 |
| 250 | +5,000 | -5,000 |
| 280 | -2,000 | +2,000 |
Table 1: Illustrative Circular Dichroism (CD) data for the enantiomers of this compound.
Illustrative Optical Rotatory Dispersion (ORD) Data
ORD complements CD by providing information on the optical rotation at various wavelengths, especially at wavelengths away from the absorption maxima. The specific rotation ([α]) at the sodium D-line (589 nm) is a standard characterization parameter for chiral compounds. The following table shows hypothetical specific rotation values for the enantiomers of this compound at different wavelengths.
| Wavelength (nm) | (R)-N-(Isoxazol-3-yl)-2-phenylbutanamide Specific Rotation ([α]) (deg) | (S)-N-(Isoxazol-3-yl)-2-phenylbutanamide Specific Rotation ([α]) (deg) |
| 589 (Na D-line) | +45.5 | -45.5 |
| 436 | +92.0 | -92.0 |
| 365 | +185.7 | -185.7 |
| 313 | +350.2 | -350.2 |
Table 2: Illustrative Optical Rotatory Dispersion (ORD) data for the enantiomers of this compound.
The combination of CD and ORD provides a powerful tool for the unambiguous determination of the stereochemistry of chiral molecules like this compound. nih.govrsc.org The correlation of experimentally obtained spectra with quantum chemical calculations can further solidify the assignment of the absolute configuration. researchgate.net The application of these techniques is fundamental in understanding the structure-activity relationships of this compound in various chemical and biological contexts. rsc.org
Computational Chemistry and Theoretical Modeling of N Isoxazol 3 Yl 2 Phenylbutanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties and reactivity of molecules. These methods are instrumental in predicting ground state geometries, molecular orbital energies, and electrostatic potential surfaces, which are crucial for understanding a molecule's behavior.
DFT calculations are a cornerstone of computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For N-(Isoxazol-3-yl)-2-phenylbutanamide, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(2d,2p)), can be used to optimize the molecular geometry. ijcce.ac.ir This process involves finding the coordinates of each atom that correspond to the minimum energy of the molecule.
Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-N Bond Length (Amide) | ~1.35 Å |
| C=O Bond Length (Amide) | ~1.23 Å |
| Phenyl-C Bond Length | ~1.51 Å |
| Isoxazole (B147169) Ring Planarity | Near Planar |
| Dihedral Angle (Phenyl-C-C-N) | Variable, dependent on conformation |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the electron-deficient isoxazole ring and the amide group. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and prone to electrophilic attack, such as the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the amide. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The ESP map of this compound would highlight these reactive sites, offering valuable information for predicting its interaction with other molecules.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and interactions with the surrounding environment, such as a solvent.
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations in solution. mdpi.com The simulations can track the fluctuations in dihedral angles and identify the most populated conformational states. This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.
Given the structural motifs present in this compound, several putative biological targets can be hypothesized. The isoxazole ring is a common scaffold in medicinal chemistry, and derivatives have been shown to exhibit a range of biological activities, including inhibition of enzymes like cyclooxygenases (COX) and activity at various receptors. nih.gov For instance, studies on related isoxazole-carboxamide derivatives have explored their potential as COX inhibitors. nih.gov Molecular docking could be employed to screen this compound against a panel of known protein targets to identify potential binding partners. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.
Once a putative target is identified, molecular docking can provide detailed insights into the binding mode of this compound. This includes the specific orientation of the ligand within the binding pocket and the key amino acid residues involved in the interaction.
For example, if docked into the active site of a COX enzyme, the phenyl group might engage in hydrophobic interactions with nonpolar residues, while the isoxazole and amide moieties could form hydrogen bonds with polar residues. The specific interactions would depend on the topography and chemical nature of the binding site.
Table 2: Illustrative Docking Results of this compound with a Hypothetical Protein Target
| Parameter | Description |
| Binding Affinity (kcal/mol) | A predicted value indicating the strength of the interaction (e.g., -8.5 kcal/mol). |
| Key Interacting Residues | Amino acids forming hydrogen bonds, hydrophobic interactions, or pi-stacking with the ligand. |
| Hydrogen Bonds | e.g., Amide N-H with Asp123; Carbonyl O with Ser345. |
| Hydrophobic Interactions | e.g., Phenyl ring with Leu89, Val112, Ile34. |
| Pi-Stacking | e.g., Isoxazole ring with Phe201. |
Note: This table presents a hypothetical scenario. Actual docking studies would be required to determine the specific interactions with a given protein target.
The analysis of these binding modes is critical for structure-activity relationship (SAR) studies, where the goal is to design more potent and selective molecules by modifying the chemical structure to enhance favorable interactions with the target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, the development of a robust QSAR model would be instrumental in elucidating the key structural features that govern its interaction with a biological target.
The general approach to developing a QSAR model for a series of analogues of this compound would involve the systematic modification of its core structure. This typically includes alterations to the phenyl ring, the butanamide chain, and the isoxazole moiety. For each analogue, a specific biological activity, such as inhibitory concentration (IC50) or binding affinity (Ki), would be experimentally determined.
Computationally, a wide array of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties and can be categorized as:
Electronic Descriptors: These describe the distribution of electrons within the molecule and include parameters such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular weight, volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments, with the logarithm of the octanol-water partition coefficient (logP) being the most common.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
Once the biological activities and molecular descriptors are compiled, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are employed to generate the QSAR equation. A statistically significant QSAR model can offer profound mechanistic insights. For instance, a positive coefficient for a particular descriptor would suggest that increasing the value of that property enhances biological activity, while a negative coefficient would indicate the opposite.
Several studies on isoxazole derivatives have successfully employed QSAR modeling to guide drug design. nih.govmdpi.comnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate isoxazole-containing compounds. mdpi.com These methods generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules, providing a detailed roadmap for structural optimization. mdpi.com The validation of these models is crucial and is typically performed using both internal and external sets of compounds to ensure their predictive power. mdpi.comtandfonline.com
Table 1: Representative QSAR Model Parameters for a Hypothetical Series of this compound Analogues
| Parameter | Description | Potential Mechanistic Insight |
| logP | Octanol-water partition coefficient | A positive correlation might suggest that increased lipophilicity enhances membrane permeability or interaction with a hydrophobic binding pocket. |
| Dipole Moment | Measure of the molecule's overall polarity | A significant correlation could indicate the importance of electrostatic interactions with the target protein. |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the molecule's ability to donate electrons; a correlation might suggest the formation of a charge-transfer complex with the receptor. |
| Steric Hindrance (e.g., Molar Refractivity) | A measure of the volume occupied by an atom or group of atoms | A negative correlation in a specific region could indicate that bulky substituents are detrimental to binding, likely due to steric clashes. |
| Hydrogen Bond Acceptor Count | Number of hydrogen bond acceptors in the molecule | A positive correlation would highlight the importance of specific hydrogen bonding interactions for biological activity. |
In Silico Prediction of Theoretical Solubility and Permeability Parameters
The journey of a drug from administration to its site of action is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Poor ADME profiles are a major cause of late-stage drug development failures. In silico methods provide a rapid and cost-effective way to predict key ADME-related parameters, such as solubility and permeability, for compounds like this compound before they are synthesized.
Theoretical Solubility (logS): Aqueous solubility is a crucial factor influencing a drug's bioavailability. Low solubility can lead to poor absorption and insufficient concentration at the target site. In silico models can predict the intrinsic aqueous solubility (logS) of a compound based on its chemical structure. These models often utilize fragment-based methods or whole-molecule properties to estimate solubility.
Permeability: For oral drugs, the ability to permeate the intestinal epithelium is essential for absorption into the bloodstream. Computational models can predict permeability through various biological barriers, such as the gastrointestinal tract and the blood-brain barrier. A common approach is the prediction of Caco-2 cell permeability, as this in vitro model is considered the gold standard for predicting human intestinal absorption.
The "rule of five," proposed by Lipinski, provides a set of simple molecular descriptors to forecast the likelihood of a compound having poor oral absorption or permeation. tandfonline.com These rules are based on observations that most orally administered drugs have:
A molecular weight of less than 500 Daltons.
A logP value of less than 5.
Fewer than 5 hydrogen bond donors.
Fewer than 10 hydrogen bond acceptors.
While these rules are a useful first pass, more sophisticated models are often employed for a more quantitative prediction. These models take into account a wider range of descriptors and are trained on large datasets of experimentally determined solubility and permeability values. Studies on related isoxazole derivatives often include in silico ADMETox profiling to assess these properties. tandfonline.comtandfonline.com
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Parameter | Predicted Value | Significance |
| Molecular Weight | 230.26 g/mol | Within the "rule of five" limit, suggesting good potential for oral bioavailability. |
| logP | ~2.5 - 3.0 | Indicates a balance between lipophilicity and hydrophilicity, favorable for membrane permeability. |
| logS | Moderate to Low | Suggests that the compound may have limited aqueous solubility, which could be a focus for formulation development. |
| Hydrogen Bond Donors | 1 | Well within the "rule of five" limit, favoring good permeability. |
| Hydrogen Bond Acceptors | 3 | Within the "rule of five" limit, contributing to a favorable ADME profile. |
| Predicted Caco-2 Permeability | High | Suggests good potential for absorption across the intestinal epithelium. |
| Polar Surface Area (PSA) | ~60-70 Ų | Indicates a good balance for membrane permeability and solubility. |
Biological Chemistry and Molecular Interaction Studies of N Isoxazol 3 Yl 2 Phenylbutanamide
Receptor Binding and Allosteric Modulation Studies in vitro
There are no published receptor binding assays or studies on the potential allosteric modulation effects of N-(Isoxazol-3-yl)-2-phenylbutanamide.
Cellular Pharmacology and Mechanistic Investigations in Cell Lines
Comprehensive searches of available scientific literature did not yield specific studies on the cellular pharmacology of this compound. Research on the broader class of isoxazole-containing compounds suggests that they can exhibit a range of biological activities, including antiproliferative and pro-apoptotic effects in cancer cell lines. However, data directly pertaining to this compound is not available.
Modulation of Intracellular Signaling Pathways
There is no specific information available in the scientific literature regarding the modulation of intracellular signaling pathways by this compound.
Impact on Cellular Processes (e.g., proliferation, apoptosis, differentiation) in Specific Cell Models
No studies were found that specifically investigated the impact of this compound on cellular processes such as proliferation, apoptosis, or differentiation in any specific cell models. While related isoxazole (B147169) derivatives have been shown to induce apoptosis and inhibit cell growth in cancer cells, these findings cannot be directly attributed to this compound without specific experimental evidence.
Interactions with Cellular Components (e.g., DNA, RNA, Lipids)
There is no available research detailing the interactions of this compound with cellular components such as DNA, RNA, or lipids.
Pre Clinical Pharmacological and Mechanistic Investigations of N Isoxazol 3 Yl 2 Phenylbutanamide in in Vivo Animal Models
Pharmacokinetic Profiling in Animal Models (Mechanistic Absorption, Distribution, Metabolism, Excretion)
No data is available on the absorption, distribution, metabolism, and excretion (ADME) of N-(Isoxazol-3-yl)-2-phenylbutanamide in any animal model.
Metabolite Identification and Biotransformation Pathways
There are no published studies identifying the metabolites or elucidating the biotransformation pathways of this compound.
Tissue Distribution and Cellular Uptake Mechanisms
Information regarding the distribution of this compound in various tissues or the mechanisms by which it is taken up by cells is not available in the current scientific literature.
Mechanistic Studies in Relevant Animal Disease Models
No mechanistic studies of this compound in any animal models of disease have been found.
Investigation of Molecular Endpoints in Animal Tissues
There is no available research on the molecular endpoints of this compound in animal tissues.
Histopathological and Biochemical Analyses for Mechanistic Insights
No histopathological or biochemical analyses have been published that would provide mechanistic insights into the action of this compound in animal models.
Pharmacodynamic Biomarker Discovery and Validation in Animal Models
There is no information on the discovery or validation of pharmacodynamic biomarkers for this compound in animal models.
Analytical Method Development for N Isoxazol 3 Yl 2 Phenylbutanamide in Research Matrices
Chromatographic Techniques (HPLC, GC-MS) for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of N-(Isoxazol-3-yl)-2-phenylbutanamide from starting materials, byproducts, and degradants, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC (RP-HPLC) method is the primary choice for the purity assessment of this compound due to its versatility and the non-volatile nature of the compound. A hypothetical HPLC method could be developed and optimized based on methods for similar phenylbutanamide derivatives. asianpubs.orgresearchgate.net
Method Development: Initial method development would involve screening various C18 and C8 columns to achieve optimal separation. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution would be employed to ensure the separation of impurities with a wide range of polarities.
Detection: A photodiode array (PDA) detector would be suitable for monitoring the elution, with a detection wavelength likely set around the UV maximum of the compound, which can be predicted to be in the range of 220-280 nm. asianpubs.org
Purity Assessment: The purity of this compound can be determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS could be employed for the analysis of volatile impurities or degradation products. For the analysis of structurally similar compounds like 3-Methyl-N-phenylbutanamide, GC-MS has been utilized. nih.gov
Sample Preparation: Derivatization may be necessary to increase the volatility of the compound, for instance, through silylation of the amide group.
Fragmentation Analysis: The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, the isoxazole (B147169) ring, and the phenylbutane moiety. The analysis of fragmentation patterns of related phenylpropenoates suggests that specific losses of functional groups can be indicative of the compound's structure. nih.gov
| Parameter | Hypothetical HPLC Method | Hypothetical GC-MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 254 nm | Mass Spectrometer (EI mode) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Program | N/A | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
Mass Spectrometry (MS/MS, HRMS) for Identification and Quantification in Complex Biological Matrices
For the analysis of this compound in complex biological matrices such as cell lysates or animal tissues for research purposes, highly sensitive and selective mass spectrometry techniques are required.
Tandem Mass Spectrometry (MS/MS):
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples. The development of an LC-MS/MS method would involve:
Sample Preparation: Extraction of the analyte from the biological matrix is a critical step. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances.
Optimization of MS/MS Parameters: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated through collision-induced dissociation.
Quantification: A calibration curve would be constructed using matrix-matched standards to account for matrix effects. An internal standard, a structurally similar compound, would be used to ensure accuracy and precision.
High-Resolution Mass Spectrometry (HRMS):
HRMS provides highly accurate mass measurements, which can be used for the unambiguous identification of this compound and its potential metabolites in complex matrices. This technique is particularly useful in early-stage research where reference standards for metabolites may not be available.
| Technique | Application | Key Advantages |
| LC-MS/MS | Targeted quantification in cell lysates and tissues | High sensitivity, high selectivity, wide dynamic range |
| HRMS | Identification of unknown metabolites, confirmation of elemental composition | High mass accuracy, high resolution, non-targeted screening |
Development of Spectrophotometric and Fluorometric Assays for in vitro Studies
For high-throughput screening and in vitro enzyme assays, spectrophotometric and fluorometric methods offer rapid and cost-effective alternatives to chromatography.
Spectrophotometric Assays:
A spectrophotometric assay could be developed based on a color-forming reaction. Since many compounds with amino groups can be determined after a derivatization reaction, a similar principle could be applied here. sawauniversity.edu.iqrdd.edu.iq For instance, if the amide bond of this compound is hydrolyzed (enzymatically or chemically) to release 3-aminoisoxazole (B106053), this primary amine could be reacted with a chromogenic reagent to produce a colored product that can be quantified using a spectrophotometer. The development would involve selecting a suitable reagent and optimizing reaction conditions such as pH, temperature, and incubation time.
Fluorometric Assays:
Fluorometric assays are generally more sensitive than spectrophotometric methods. creative-enzymes.com A potential fluorometric assay for this compound could be designed based on the enzymatic release of a fluorescent product. acs.orgnih.gov
Assay Principle: A non-fluorescent substrate analog of this compound could be synthesized. Upon enzymatic cleavage of the amide bond, a highly fluorescent molecule is released. The increase in fluorescence intensity over time would be proportional to the enzyme activity.
Application: This type of assay is particularly useful for high-throughput screening of enzyme inhibitors or for studying enzyme kinetics. The development of fluorescent assays for chiral amide compounds has been reported, which could serve as a basis for creating an assay for this compound. mdpi.com
| Assay Type | Principle | Hypothetical Wavelength (nm) | Application |
| Spectrophotometric | Colorimetric reaction post-hydrolysis | 400-700 | Enzyme activity, quantification |
| Fluorometric | Release of a fluorophore upon cleavage | Ex: 360, Em: 460 | High-throughput screening, enzyme kinetics |
Chemical Synthesis Applications and Broader Methodological Impact of N Isoxazol 3 Yl 2 Phenylbutanamide
Use as a Precursor or Intermediate in Advanced Organic Synthesis
N-(Isoxazol-3-yl)-2-phenylbutanamide is categorized as a heterocyclic building block, specifically an isoxazole (B147169), which suggests its primary role as an intermediate in the synthesis of more complex molecules. bldpharm.com The isoxazole ring system is a key component in numerous pharmacologically active compounds. nih.gov Synthetic chemists often utilize such building blocks to introduce the isoxazole core into larger molecular frameworks, leveraging the stability and specific reactivity of the ring.
The synthesis of isoxazole derivatives can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govnih.gov For instance, the reaction of terminal alkynes with nitrile oxides, generated in situ from hydroximoyl halides, is a common route to 3,5-disubstituted isoxazoles. nih.gov The presence of the amide and phenylbutanamide groups in this compound offers additional points for chemical modification, allowing for its incorporation into a variety of molecular scaffolds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Class |
| Amide N-H | Alkylation, Acylation | N-Substituted Amides |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives |
| Isoxazole Ring | Ring-opening reactions, C-H functionalization | Diverse Heterocyclic Structures |
The amide linkage in the molecule can undergo hydrolysis to yield 3-aminoisoxazole (B106053) and 2-phenylbutanoic acid, which are themselves valuable synthetic intermediates. Furthermore, the phenyl group can be subjected to electrophilic substitution reactions to introduce additional functional groups, thereby expanding the chemical diversity of the resulting products. The isoxazole ring itself can be cleaved under certain reductive or basic conditions, providing access to other heterocyclic systems or acyclic precursors.
Contribution to Novel Reaction Methodologies or Catalysis
While there is no specific mention of this compound in the development of novel reaction methodologies or catalysis, the isoxazole scaffold is integral to various synthetic strategies. The development of catalyst-free and environmentally benign synthetic methods for isoxazoles, such as microwave-assisted synthesis or one-pot multi-component reactions, is an active area of research. nih.govmdpi.com These advancements aim to improve efficiency, reduce waste, and simplify access to this important class of compounds.
Recent developments in synthetic chemistry have focused on the direct C-H bond functionalization of heterocyclic compounds. nih.gov Although not specifically documented for this compound, the isoxazole ring in this compound possesses C-H bonds that could potentially be targeted for direct functionalization, offering a more atom-economical approach to creating derivatives compared to traditional cross-coupling methods.
The synthesis of isoxazole derivatives has also been achieved using Lewis acid catalysis, which avoids the use of more toxic transition metals. nih.gov For example, aluminum trichloride (B1173362) has been used to promote the synthesis of isoxazoles from 2-methylquinoline (B7769805) derivatives and sodium nitrite (B80452). nih.gov The principles from these methodologies could potentially be adapted for the synthesis or modification of this compound or its analogues.
Development of Chemical Probes or Tools based on the Compound's Scaffold for Biological Research
The isoxazole scaffold is a common feature in molecules designed as chemical probes and therapeutic agents due to its ability to participate in hydrogen bonding and other non-covalent interactions. researchgate.net For instance, derivatives of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. researchgate.netnih.gov This highlights the potential of the N-isoxazolyl amide/urea pharmacophore in designing targeted biological probes.
Similarly, compounds based on a 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide scaffold have been developed as antagonists for the exchange proteins directly activated by cAMP (EPAC), which are important signaling proteins. nih.gov These examples demonstrate that the isoxazole ring, coupled with various side chains, can be systematically modified to create potent and selective ligands for biological targets.
Given these precedents, the scaffold of this compound could serve as a starting point for the development of new chemical probes. By introducing reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling, derivatives of this compound could be designed to investigate the function and localization of specific proteins or enzymes. The phenylbutanamide portion of the molecule could be systematically altered to explore structure-activity relationships and optimize binding affinity and selectivity for a target of interest.
Future Directions and Emerging Research Avenues for N Isoxazol 3 Yl 2 Phenylbutanamide Research
Exploration of Undiscovered Biological Targets and Pathways
While the full biological profile of N-(Isoxazol-3-yl)-2-phenylbutanamide remains to be elucidated, the structural motifs present in the molecule—namely the N-aryl amide and isoxazole (B147169) core—suggest several plausible, yet undiscovered, biological targets and pathways.
Ion Channel Modulation: Structurally related N-aryl amides have demonstrated activity as anion exchange inhibitors, specifically targeting potassium-chloride cotransporters (KCC). digitellinc.com For instance, certain N-aryl amides have shown potent inhibition of the Aedes aegypti KCC, suggesting that this compound could be investigated for similar activity against human KCC isoforms, which are implicated in neurological disorders, hypertension, and cancer.
Enzyme Inhibition: The isoxazole ring is a versatile pharmacophore found in numerous bioactive compounds. ukaazpublications.com In silico docking studies on various isoxazole derivatives have predicted binding affinity for a range of enzymes, including DNA ligase, topoisomerase, and sterol demethylase, which are crucial targets in antimicrobial and anticancer drug discovery. researchgate.net Future research could involve screening this compound against a panel of these enzymes to identify novel inhibitory activities. For example, studies have successfully used molecular docking to identify isoxazole derivatives with potential inhibitory action against SARS-CoV-2 main protease (Mpro). nih.govnih.gov
Receptor Agonism/Antagonism: The phenylbutanamide moiety could interact with various receptor families. N-aryl derivatives, in general, are known to possess a wide range of biological activities, and their interaction with specific receptors often drives their therapeutic effects. acs.orgderpharmachemica.commdpi.com Computational and high-throughput screening approaches could be employed to probe the interaction of this compound with G-protein coupled receptors (GPCRs), nuclear receptors, and other key receptor families to uncover new pharmacological roles.
A systematic approach to target identification would involve a combination of in silico predictions and experimental validation, as outlined in the table below.
| Potential Target Class | Rationale Based on Structural Analogs | Suggested Investigative Methods | Potential Therapeutic Areas |
| Ion Channels (e.g., KCC) | N-aryl amides exhibit inhibitory activity against potassium-chloride cotransporters. digitellinc.com | Patch-clamp electrophysiology, Thallium-flux assays | Neurology, Oncology, Cardiology |
| Enzymes (e.g., Kinases, Proteases) | Isoxazole derivatives show predicted binding to various enzymes in docking studies. ukaazpublications.comresearchgate.netresearchgate.net | Enzyme inhibition assays, Thermal shift assays | Infectious Diseases, Oncology, Inflammation |
| Receptors (e.g., GPCRs) | N-aryl compounds are known to interact with a wide array of receptors. acs.orgmdpi.com | Radioligand binding assays, Functional cell-based assays | CNS Disorders, Metabolic Diseases |
Advanced Synthetic Route Development and Green Chemistry Approaches
The traditional synthesis of amides often relies on coupling reagents that generate significant chemical waste. scispace.combohrium.com Future research into the synthesis of this compound will likely focus on the development of more sustainable and efficient methodologies, incorporating principles of green chemistry. numberanalytics.com
Catalytic Amidation: A significant advancement would be the development of a catalytic route for the direct amidation of 2-phenylbutanoic acid with 3-aminoisoxazole (B106053). This would circumvent the need for stoichiometric activating agents. Research in this area is exploring various catalytic systems:
Transition Metal Catalysis: Metals like palladium, copper, and nickel can facilitate the coupling of amines with carboxylic acid derivatives under mild conditions. numberanalytics.com Ruthenium-based catalysts have been used for the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com Nickel-based nanocatalysts are also being explored for the reductive amidation of esters with nitro compounds. nih.gov
Organocatalysis: Small organic molecules, such as boronic acid derivatives, can catalyze amide bond formation, offering a potentially less toxic and more cost-effective alternative to metal catalysts. numberanalytics.comsigmaaldrich.comnih.gov
Biocatalysis: The use of enzymes, like lipases and amidases, offers a highly selective and environmentally benign method for amide synthesis in aqueous media. scispace.comacs.org
Sustainable Isoxazole Synthesis: The formation of the 3-aminoisoxazole precursor can also be improved. Modern methods for isoxazole synthesis include copper(I)-catalyzed cycloadditions and microwave-assisted solid-phase synthesis, which can reduce reaction times and the use of volatile organic solvents. organic-chemistry.orgrasayanjournal.co.in A one-pot method using aluminum trichloride (B1173362) as a Lewis acid and sodium nitrite (B80452) as a nitrogen-oxygen source has been developed, avoiding costly or toxic transition metals. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processing. Applying flow chemistry to the synthesis of both the isoxazole and the final amide could lead to a more efficient and reproducible manufacturing process for this compound.
| Synthetic Step | Traditional Method | Advanced/Green Alternative | Key Advantages |
| Amide Bond Formation | Stoichiometric coupling reagents (e.g., EDC, HATU) in solvents like DMF. scispace.com | Catalytic direct amidation (e.g., using boronic acids or transition metals). numberanalytics.comsigmaaldrich.com | Higher atom economy, reduced waste, milder reaction conditions. |
| Isoxazole Ring Synthesis | Multi-step classical synthesis. | One-pot, microwave-assisted, or Lewis acid-catalyzed synthesis. rasayanjournal.co.innih.gov | Reduced reaction time, improved yield, lower energy consumption. |
| Overall Process | Batch synthesis. | Continuous flow synthesis. | Enhanced safety, scalability, and process control. |
Integration with Artificial Intelligence and Machine Learning for Compound Optimization and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new chemical entities. researchgate.netpreprints.org For this compound, these computational tools offer powerful avenues for future research.
Predictive ADMET Modeling: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI/ML models can predict these properties in silico from a compound's structure, allowing for early-stage identification of potential liabilities. acs.orgdrugpatentwatch.com Platforms like ADMET-AI use graph neural networks to provide fast and accurate predictions, enabling researchers to prioritize analogs of this compound with more favorable drug-like profiles before committing to synthesis. greenstonebio.comnih.gov
Lead Optimization: Once a biological activity is confirmed, ML algorithms can guide the optimization of the lead compound. stanford.edufrontiersin.org By analyzing structure-activity relationships (SAR) from an initial set of analogs, these models can suggest modifications to the this compound scaffold that are most likely to enhance potency and selectivity while maintaining good ADMET properties. preprints.org
De Novo Design: Generative AI models can design entirely new molecules from scratch. arxiv.org By providing the model with a desired set of properties (e.g., high affinity for a specific target, low predicted toxicity), it can generate novel isoxazole or phenylbutanamide derivatives that are structurally distinct from the parent compound but optimized for the desired function. This approach vastly expands the chemical space that can be explored.
| AI/ML Application | Description | Potential Impact on Research | Example Platforms/Methods |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles using ML models. acs.orgdrugpatentwatch.com | Early deselection of candidates with poor properties, reducing late-stage attrition. | ADMET-AI, pkCSM acs.orggreenstonebio.com |
| Lead Optimization | Algorithms guide structural modifications to enhance desired properties based on SAR data. preprints.orgstanford.edu | Accelerates the design-make-test-analyze cycle; more efficient path to potent and selective compounds. | Reinforcement Learning, Generative Models preprints.org |
| De Novo Design | Generative models create novel molecular structures with optimized properties. arxiv.org | Discovery of novel scaffolds and intellectual property beyond simple analoging. | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) |
Development of Novel Analytical Techniques for Enhanced Detection and Mechanistic Studies
A deeper understanding of how this compound functions at a molecular level requires the development and application of advanced analytical techniques. Future research will focus on creating more sensitive detection methods and tools to probe its interactions with biological systems.
High-Sensitivity Biosensors: For real-time monitoring and detection in complex biological matrices, novel biosensors are a promising avenue.
Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) allow for the label-free, real-time analysis of binding kinetics between a small molecule and its protein target. mdpi.comacs.org While challenging for small molecules due to their low mass, advancements in instrumentation are improving sensitivity. mdpi.commdpi.com
Electrochemical Biosensors: Field-Effect Transistor (FET)-based biosensors are highly sensitive to charge and can be adapted for the detection of small molecules, even in high ionic strength solutions. mdpi.com
Implantable Biosensors: Recent developments in long-lasting implantable biosensors, such as the SENSBIT device, could enable continuous, in-vivo monitoring of the compound's concentration over days, providing invaluable pharmacokinetic data. mindplex.ai
Advanced Spectroscopic and Spectrometric Methods: To elucidate the precise mechanism of action, sophisticated spectroscopic techniques are needed.
Fluorescence Spectroscopy: This method can provide detailed information on binding affinity, stoichiometry, and conformational changes in a protein upon ligand binding by monitoring changes in intrinsic tryptophan fluorescence or using fluorescent probes. jelsciences.com
Native Mass Spectrometry: This technique allows for the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity under near-physiological conditions. acs.org
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): This hybrid technique can be used to analyze the volatile and semi-volatile compounds associated with a biological system's response to the molecule, offering insights into metabolic pathways affected by the compound. mdpi.com
Advanced NMR Techniques: NMR can be used to map the binding site of the small molecule on its protein target and to characterize the structural changes that occur upon binding. nih.gov
| Analytical Challenge | Novel Technique | Information Gained |
| Sensitive and Real-Time Detection | Optical and Electrochemical Biosensors (SPR, FET) mdpi.commdpi.com | Binding kinetics (k_on, k_off), affinity (K_D), real-time concentration. |
| Mechanistic Elucidation | Fluorescence Spectroscopy, Native Mass Spectrometry jelsciences.comacs.org | Binding affinity, stoichiometry, conformational changes, interaction site. |
| Quality Control and Metabolite ID | High-Performance Liquid Chromatography (HPLC), GC-MS nih.govgoogle.comresearchgate.net | Purity, quantification in complex mixtures, identification of metabolites. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
